molecular formula C17H16O5 B270962 2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Cat. No. B270962
M. Wt: 300.3 g/mol
InChI Key: CKETYMLHWZZHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that belongs to the class of furan derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is its ease of synthesis and purification. The compound can be obtained in good yields and can be purified by column chromatography. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One of the potential applications of this compound is in the development of novel anti-inflammatory and analgesic drugs. Further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound. In addition, this compound can be used as a starting material for the synthesis of various bioactive molecules with potential therapeutic applications. Further studies are needed to explore the full potential of this compound in medicinal chemistry and related fields.

Synthesis Methods

The synthesis of 2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the condensation of 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid with 2-oxo-2-phenylethylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is usually carried out in anhydrous conditions and under a nitrogen atmosphere. The product is obtained in good yields and can be purified by column chromatography.

Scientific Research Applications

2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anti-inflammatory, analgesic, and antitumor activities. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. In addition, this compound has been used as a starting material for the synthesis of various bioactive molecules.

properties

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

phenacyl 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C17H16O5/c18-12(9-4-2-1-3-5-9)8-21-16(19)14-10-6-11-13(7-10)22-17(20)15(11)14/h1-5,10-11,13-15H,6-8H2

InChI Key

CKETYMLHWZZHGX-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)C4=CC=CC=C4)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)C4=CC=CC=C4)C(=O)O3

Origin of Product

United States

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